![molecular formula C16H16BrClN2O B11982672 6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11982672.png)
6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide is a chemical compound with the molecular formula C16H16BrClN2O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This is achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Chlorination and methylation: The imidazo[1,2-a]pyridine core is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.
Etherification: The phenyl group is introduced through an etherification reaction with ethyl bromide.
Hydrobromide formation: Finally, the compound is converted to its hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the imidazo[1,2-a]pyridine core.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the chloro group .
Scientific Research Applications
4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl methyl ether hydrobromide
- 6-chloro-2-(4-(difluoromethoxy)phenyl)imidazo[1,2-a]pyridine hydrobromide
- Ethyl 4-imidazo[1,2-a]pyridin-2-ylphenyl ether hydrobromide
Uniqueness
4-(6-chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether hydrobromide is unique due to its specific substitution pattern and the presence of the ethyl ether group. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H16BrClN2O |
---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
6-chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C16H15ClN2O.BrH/c1-3-20-14-7-4-12(5-8-14)16-11(2)19-10-13(17)6-9-15(19)18-16;/h4-10H,3H2,1-2H3;1H |
InChI Key |
WGZZVKCFPPINDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C.Br |
Origin of Product |
United States |
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